molecular formula C14H22N2O3S B2388626 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953207-01-7

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2388626
CAS No.: 953207-01-7
M. Wt: 298.4
InChI Key: DTGHELCOGRWHBL-UHFFFAOYSA-N
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Description

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with a complex structure that includes a methoxy group, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site. Additionally, the piperidine ring may interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-16-9-7-12(8-10-16)11-15-20(17,18)14-5-3-13(19-2)4-6-14/h3-6,12,15H,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGHELCOGRWHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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